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Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR chemical shifts for 2-
allyloxytetrahydropyran and its analogues, 2-methoxytetrahydropyran and 2-

ethoxytetrahydropyran. The data presented is intended to aid in the structural elucidation and

quality control of tetrahydropyran-containing compounds, which are prevalent scaffolds in

medicinal chemistry and natural product synthesis.

Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimentally observed 13C NMR chemical shifts (δ) in

parts per million (ppm) for 2-allyloxytetrahydropyran, 2-methoxytetrahydropyran, and 2-

ethoxytetrahydropyran. All spectra were recorded in deuterated chloroform (CDCl₃).
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Carbon Atom
2-
Allyloxytetrahydro
pyran (δ, ppm)

2-
Methoxytetrahydro
pyran (δ, ppm)

2-
Ethoxytetrahydrop
yran (δ, ppm)

C2 97.8 99.3 98.4

C3 31.1 31.6 31.7

C4 20.1 20.5 20.6

C5 25.8 26.0 26.0

C6 62.5 62.8 62.8

O-CH₂-CH=CH₂ 68.8 - -

O-CH₂-CH=CH₂ 135.2 - -

O-CH₂-CH=CH₂ 116.5 - -

O-CH₃ - 55.4 -

O-CH₂-CH₃ - - 63.3

O-CH₂-CH₃ - - 15.4

Experimental Protocol: 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of 13C NMR spectra for small organic

molecules.

1. Sample Preparation:

Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of deuterated

chloroform (CDCl₃).[1] Other deuterated solvents may be used depending on the solubility of

the analyte.

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any

particulate matter.

Cap the NMR tube securely.
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2. NMR Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

3. Data Acquisition:

A standard proton-decoupled 13C NMR pulse sequence is typically used.

The number of scans (transients) will depend on the sample concentration. For a moderately

concentrated sample (10-50 mg), 128 to 1024 scans are often sufficient to achieve a good

signal-to-noise ratio.

A relaxation delay (d1) of 1-2 seconds is commonly employed for qualitative spectra.

The spectral width should be set to encompass all expected carbon resonances (typically 0-

220 ppm).

4. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain pure absorption lineshapes.

Reference the spectrum using the solvent peak (CDCl₃: δ = 77.16 ppm) or an internal

standard such as tetramethylsilane (TMS: δ = 0.0 ppm).

Perform baseline correction to ensure accurate integration and peak picking.

Workflow for Comparative 13C NMR Analysis
The following diagram illustrates the logical workflow for comparing the 13C NMR spectra of

the substituted tetrahydropyrans.
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Comparative 13C NMR Workflow
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Caption: Workflow for Comparative 13C NMR Analysis of Tetrahydropyran Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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